Cas no 1084-74-8 (4-(2,5-Dimethoxyphenyl)-4-oxobutanoic Acid)

4-(2,5-Dimethoxyphenyl)-4-oxobutanoic Acid is a synthetic organic compound featuring a phenyl ring substituted with two methoxy groups at the 2- and 5-positions, along with a 4-oxobutanoic acid side chain. This structure imparts versatility in organic synthesis, particularly as an intermediate in the preparation of pharmaceuticals, agrochemicals, and specialty materials. The presence of both ketone and carboxylic acid functional groups allows for further derivatization, enabling applications in cross-coupling reactions, cyclizations, and other transformations. Its well-defined molecular architecture ensures consistent reactivity, making it a valuable reagent for researchers in medicinal chemistry and material science. The compound is typically handled under controlled conditions due to its sensitivity to moisture and light.
4-(2,5-Dimethoxyphenyl)-4-oxobutanoic Acid structure
1084-74-8 structure
商品名:4-(2,5-Dimethoxyphenyl)-4-oxobutanoic Acid
CAS番号:1084-74-8
MF:C12H14O5
メガワット:238.23656
MDL:MFCD00089268
CID:153565
PubChem ID:266062

4-(2,5-Dimethoxyphenyl)-4-oxobutanoic Acid 化学的及び物理的性質

名前と識別子

    • Benzenebutanoic acid,2,5-dimethoxy-g-oxo-
    • 4-(2,5-dimethoxyphenyl)-4-oxobutanoic acid
    • 4-(2,5-Dimethoxy-phenyl)-4-oxo-butyric acid
    • 4-(2,5-Dimethoxyphenyl)-4-oxobutyric acid
    • 2,5-dimethoxybenzoyl propionic acid
    • 3-(2,5-dimethoxybenzoyl)propionic acid
    • 4-(2',5'-dimethoxyphenyl)-4-oxobutyric acid
    • A-oxo
    • benzenebutanoic acid,2,5-dimethoxy-
    • CS-0061946
    • NSC-103070
    • NCIOpen2_007295
    • BAA08474
    • 4-(2,5-dimethoxyphenyl)-4-oxobutanoicacid
    • J-002152
    • EN300-216994
    • BB 0217341
    • Oprea1_452966
    • NSC103070
    • 1084-74-8
    • NS-03264
    • DTXSID50295560
    • 3-(2',5'-Dimethoxybenzoyl)propionic acid, 97%
    • 3-(2/' 5/'-DIMETHOXYBENZOYL)PROPIONIC ACI
    • Z285137120
    • AKOS000100230
    • MFCD00089268
    • 3-(2',5'-Dimethoxybenzoyl)propionic acid
    • SCHEMBL5055127
    • BBL000667
    • 3-(2' 5'-DIMETHOXYBENZOYL)PROPIONIC ACI&
    • STK365740
    • 4-(2,5-Dimethoxyphenyl)-4-oxo-butanoic acid
    • 4-(2,5-Dimethoxyphenyl)-4-oxobutanoic Acid
    • MDL: MFCD00089268
    • インチ: InChI=1S/C12H14O5/c1-16-8-3-5-11(17-2)9(7-8)10(13)4-6-12(14)15/h3,5,7H,4,6H2,1-2H3,(H,14,15)
    • InChIKey: HSFBDVDTGCGJBZ-UHFFFAOYSA-N
    • ほほえんだ: COC1=CC(=C(C=C1)OC)C(=O)CCC(=O)O

計算された属性

  • せいみつぶんしりょう: 238.08400
  • どういたいしつりょう: 238.084
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 5
  • 重原子数: 17
  • 回転可能化学結合数: 6
  • 複雑さ: 276
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 72.8Ų
  • 疎水性パラメータ計算基準値(XlogP): 1
  • 互変異性体の数: 2
  • ひょうめんでんか: 0

じっけんとくせい

  • 色と性状: 未確定
  • 密度みつど: 1.211
  • ゆうかいてん: 102-106 °C (lit.)
  • ふってん: 429.1°Cat760mmHg
  • フラッシュポイント: 166°C
  • 屈折率: 1.527
  • PSA: 72.83000
  • LogP: 1.75130
  • ようかいせい: 未確定

4-(2,5-Dimethoxyphenyl)-4-oxobutanoic Acid セキュリティ情報

  • 記号: GHS07
  • シグナルワード:Warning
  • 危害声明: H315
  • 危険物輸送番号:NONH for all modes of transport
  • WGKドイツ:3
  • 危険カテゴリコード: 38
  • セキュリティの説明: S36
  • 危険物標識: Xi
  • リスク用語:R38
  • セキュリティ用語:S36

4-(2,5-Dimethoxyphenyl)-4-oxobutanoic Acid 税関データ

  • 税関コード:2918990090
  • 税関データ:

    中国税関コード:

    2918990090

    概要:

    2918990090。他の追加の酸素含有カルボン酸(酸無水物/ハロゲン化アシル/過酸化物、過酸素酸、および税番の誘導体を含む)。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:30.0%

    申告要素:

    製品名, 成分含有量、

    要約:

    2918990090。その他の追加の酸素官能基を有するカルボン酸及びその無水物、ハロゲン化物、過酸化物及び過酸素酸、これらのハロゲン化、スルホン化、硝化または亜硝化誘導体。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:30.0%

4-(2,5-Dimethoxyphenyl)-4-oxobutanoic Acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-216994-2.5g
4-(2,5-dimethoxyphenyl)-4-oxobutanoic acid
1084-74-8 95.0%
2.5g
$79.0 2025-03-21
TRC
D461168-10mg
4-(2,5-Dimethoxyphenyl)-4-oxobutanoic Acid
1084-74-8
10mg
$ 50.00 2022-06-05
eNovation Chemicals LLC
D761635-10g
3-(2',5'-Dimethoxybenzoyl)propionic acid
1084-74-8 95%
10g
$265 2024-06-07
Enamine
EN300-216994-0.5g
4-(2,5-dimethoxyphenyl)-4-oxobutanoic acid
1084-74-8 95.0%
0.5g
$54.0 2025-03-21
Enamine
EN300-216994-0.1g
4-(2,5-dimethoxyphenyl)-4-oxobutanoic acid
1084-74-8 95.0%
0.1g
$24.0 2025-03-21
Enamine
EN300-216994-1.0g
4-(2,5-dimethoxyphenyl)-4-oxobutanoic acid
1084-74-8 95.0%
1.0g
$69.0 2025-03-21
Aaron
AR003IOY-2g
3-(2′,5′-Dimethoxybenzoyl)propionic acid
1084-74-8 95%
2g
$75.00 2023-12-16
1PlusChem
1P003IGM-500mg
3-(2′,5′-Dimethoxybenzoyl)propionic acid
1084-74-8 95%
500mg
$95.00 2025-02-20
OTAVAchemicals
1043526-50MG
4-(2,5-dimethoxyphenyl)-4-oxobutanoic acid
1084-74-8 95%
50MG
$129 2023-07-05
Enamine
EN300-216994-1g
4-(2,5-dimethoxyphenyl)-4-oxobutanoic acid
1084-74-8 95%
1g
$69.0 2023-09-16

4-(2,5-Dimethoxyphenyl)-4-oxobutanoic Acid 関連文献

4-(2,5-Dimethoxyphenyl)-4-oxobutanoic Acidに関する追加情報

4-(2,5-Dimethoxyphenyl)-4-oxobutanoic Acid: A Comprehensive Overview

4-(2,5-Dimethoxyphenyl)-4-oxobutanoic Acid (CAS No. 1084-74-8) is a compound of significant interest in the fields of organic chemistry, pharmacology, and materials science. This compound, characterized by its unique structure and versatile properties, has garnered attention due to its potential applications in drug development and advanced materials. The molecule consists of a butanoic acid backbone with a 2,5-dimethoxyphenyl group attached at the fourth position, creating a structure that balances hydrophilicity and hydrophobicity.

Recent studies have highlighted the biological activity of 4-(2,5-Dimethoxyphenyl)-4-oxobutanoic Acid, particularly in the context of its ability to modulate cellular signaling pathways. Researchers have explored its potential as a lead compound in the development of novel therapeutic agents targeting neurodegenerative diseases and cancer. The dimethoxyphenyl group is known to confer significant stability to the molecule, enhancing its bioavailability and making it a promising candidate for drug delivery systems.

The synthesis of 4-(2,5-Dimethoxyphenyl)-4-oxobutanoic Acid involves a multi-step process that typically begins with the preparation of the 2,5-dimethoxyphenyl derivative. This is followed by a series of reactions, including oxidation and condensation steps, to introduce the butanoic acid moiety. The optimization of these steps has been a focus of recent research efforts, with chemists seeking to improve yield and reduce production costs while maintaining the compound's purity.

In terms of applications, 4-(2,5-Dimethoxyphenyl)-4-oxobutanoic Acid has shown promise in the field of materials science. Its ability to form self-assembled monolayers (SAMs) on various substrates has been leveraged in the development of advanced coatings and sensors. The compound's hydrophobic properties make it particularly suitable for applications requiring water resistance and corrosion protection.

Furthermore, recent advancements in computational chemistry have enabled researchers to model the molecular interactions of 4-(2,5-Dimethoxyphenyl)-4-oxobutanoic Acid with various biomolecules. These studies have provided insights into its potential as an inhibitor of key enzymes involved in metabolic disorders. The compound's selectivity profile has been optimized through iterative synthesis and testing, paving the way for its use in targeted therapies.

The environmental impact of 4-(2,5-Dimethoxyphenyl)-4-oxobutanoic Acid has also been a topic of interest. Studies have shown that the compound exhibits low toxicity to aquatic organisms under standard testing conditions. However, further research is needed to assess its long-term effects on ecosystems and to develop sustainable methods for its production and disposal.

In conclusion, 4-(2,5-Dimethoxyphenyl)-4-oxobutanoic Acid (CAS No. 1084-74-8) is a multifaceted compound with diverse applications across various scientific disciplines. Its unique structure and properties continue to inspire innovative research directions, from drug discovery to materials engineering. As our understanding of this compound deepens, it is poised to play an increasingly important role in advancing both scientific knowledge and practical applications.

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